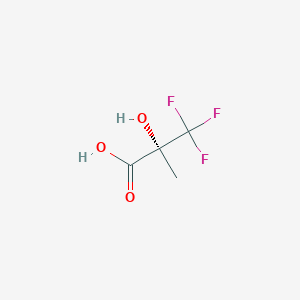

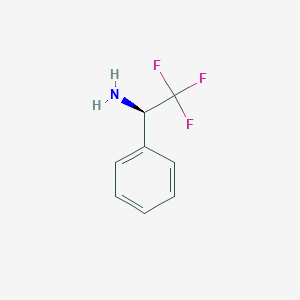

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Overview

Description

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, commonly referred to as R-TFHMP, is a chiral carboxylic acid with a trifluoromethyl group. It is a versatile compound with a wide range of applications in both organic and inorganic chemistry. R-TFHMP has been used in the synthesis of various compounds, such as chiral amines, alcohols, and carboxylic acids. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, R-TFHMP has been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.

Scientific Research Applications

1. Biocatalytic Synthesis and Enantioselective Hydrolysis (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has been explored in the context of biocatalytic synthesis. Microorganisms capable of enantioselectively hydrolyzing related compounds have been isolated for efficient preparation of both enantiomers of this acid (Fuhshuku et al., 2014). Similarly, Burkholderia phytofirmans and a novel amidase (Bp-Ami) have been used for the synthesis of the optically pure (R)-enantiomer (Wu et al., 2017).

2. Substrate Specificity in Amidases The substrate specificity of certain amidases for this compound has been a topic of research. Klebsiella oxytoca, for instance, has shown the ability to accept derivatives of this compound as substrates, highlighting a new synthetic route for its enantiomers (Shaw & Naughton, 2004).

3. Synthesis Methodologies Advancements in synthesis methodologies involving this compound have been made. For example, a convenient one-pot synthesis method for its derivatives was developed, emphasizing the importance of this compound in creating enantiopure derivatives (Li et al., 2013).

4. Crystal Structure Analysis The crystal structure of racemic versions of this compound has been analyzed to understand its molecular properties better. This analysis provides insights into the molecular arrangement and potential applications in various fields (Gerber & Betz, 2013).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGJACFEVDCYMC-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44864-47-3 | |

| Record name | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid in pharmaceutical research?

A: (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid serves as a crucial building block in the synthesis of potent pyruvate dehydrogenase kinase (PDHK) inhibitors. [] These inhibitors demonstrate promise in modulating cellular energy metabolism and have been investigated for potential therapeutic applications in metabolic disorders. []

Q2: How does the structure of compounds containing the (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid moiety influence their activity as PDHK inhibitors?

A: Research shows that incorporating (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid as an acyl moiety, particularly in acylated piperazine derivatives, significantly enhances PDHK inhibitory activity. [] Specifically, methyl substitutions on the piperazine ring at the 2- and 5-positions with specific stereochemistry (S and R absolute configurations, respectively) were found to increase potency by over 1000-fold. [] Further modifications, such as the introduction of an electron-poor benzoyl moiety at the 4-position of the piperazine, were shown to improve oral bioavailability. []

Q3: Can (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid be synthesized efficiently using biocatalytic methods?

A: Yes, researchers have successfully isolated and characterized an enantio-specific amidase from Klebsiella oxytoca that selectively hydrolyzes (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. [] This biocatalytic process yields enantiomerically pure (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid and (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. [] This enzymatic step, integrated into a combined chemical and biocatalytic route starting from ethyl trifluoroacetoacetate, enables the production of both (R)- and (S)-enantiomers of the target compound with high purity and enantiomeric excess. [] Notably, this process has been successfully scaled up to produce kilogram quantities of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid. []

Q4: Are there alternative biocatalysts available for the production of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid?

A: Recent studies have identified a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079 with potential for the efficient synthesis of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid. [, ] The discovery and characterization of this novel biocatalyst highlight the ongoing research in identifying alternative enzymes for the production of this valuable chiral building block.

Q5: How do PDHK inhibitors containing (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid influence cellular metabolism?

A: PDHK inhibitors containing the (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid moiety act by increasing the oxidation of lactate into carbon dioxide in human fibroblasts. [] This effect is attributed to their ability to enhance the activity of pyruvate dehydrogenase (PDH), a key enzyme in glucose metabolism. [] While these inhibitors have been shown to effectively diminish lactate levels and increase PDH activity in various tissues in preclinical models, their efficacy in lowering glucose levels in diabetic animal models requires further investigation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)